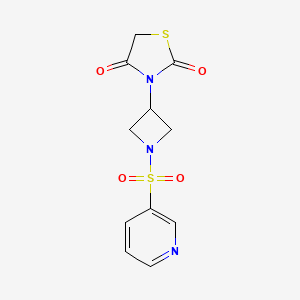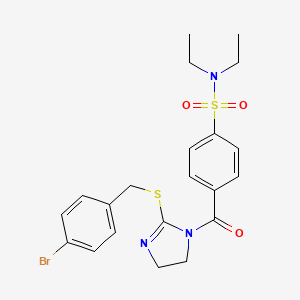![molecular formula C20H25N3O2 B2599638 N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361805-14-1](/img/structure/B2599638.png)
N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide, commonly known as CNQX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. CNQX is a competitive antagonist of the ionotropic glutamate receptor, which plays a crucial role in the transmission of excitatory signals in the central nervous system.
Aplicaciones Científicas De Investigación
CNQX has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been shown to be effective in blocking glutamate-mediated excitotoxicity, a process that is implicated in several neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. CNQX has also been used to study the role of ionotropic glutamate receptors in synaptic plasticity, learning, and memory.
Mecanismo De Acción
CNQX acts as a competitive antagonist of the ionotropic glutamate receptor by binding to the receptor site and preventing the binding of glutamate. Glutamate is a neurotransmitter that plays a crucial role in the transmission of excitatory signals in the central nervous system. By blocking the binding of glutamate, CNQX inhibits the transmission of excitatory signals and prevents the activation of downstream signaling pathways.
Biochemical and Physiological Effects
CNQX has been shown to have several biochemical and physiological effects in the central nervous system. It has been shown to inhibit the release of glutamate, reduce the activity of calcium channels, and prevent the activation of downstream signaling pathways. These effects contribute to the neuroprotective properties of CNQX and its potential applications in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNQX has several advantages for lab experiments, including its well-established synthesis method, availability, and effectiveness in blocking glutamate-mediated excitotoxicity. However, CNQX also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
The potential applications of CNQX in the field of neuroscience are vast, and there are several future directions for research. Some of the future directions include studying the role of CNQX in synaptic plasticity, investigating the potential therapeutic applications of CNQX in neurodegenerative disorders, and exploring the use of CNQX in combination with other compounds to enhance its neuroprotective properties. Further research is needed to fully understand the potential applications of CNQX in the field of neuroscience.
Conclusion
In conclusion, CNQX is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. Its well-established synthesis method, availability, and effectiveness in blocking glutamate-mediated excitotoxicity make it a valuable tool for studying the role of ionotropic glutamate receptors in various physiological and pathological conditions. Further research is needed to fully understand the potential applications of CNQX in the field of neuroscience.
Métodos De Síntesis
The synthesis of CNQX involves the reaction of 1-(4-cyanophenyl)ethylamine with acetylacetone in the presence of piperidine and acetic acid. The resulting product is then treated with ethyl chloroformate to form CNQX. The synthesis method of CNQX has been well-established, and the compound is readily available for scientific research purposes.
Propiedades
IUPAC Name |
N-[1-(4-cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-19(24)22-12-10-18(11-13-22)20(25)23(5-2)15(3)17-8-6-16(14-21)7-9-17/h4,6-9,15,18H,1,5,10-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJCPIRWRSMSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C1=CC=C(C=C1)C#N)C(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2599555.png)

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)

![2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2599562.png)
![1-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2599563.png)


![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2599569.png)


![Methyl 2-[5,7-dimethyl-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599575.png)

